molecular formula C23H32O10 B1201884 Paucin CAS No. 26836-43-1

Paucin

Cat. No.: B1201884
CAS No.: 26836-43-1
M. Wt: 468.5 g/mol
InChI Key: GUDGKGBWXIZDPA-ZOWPBZTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paucin is a pseudoguaianolide glucoside, a type of sesquiterpenoid natural product. A foundational X-ray crystallographic study established its core molecular structure, revealing that the glucose ring is acetylated at the 6′-O position. The study determined that its sesquiterpenoid component features a cycloheptane ring in a twist-boat conformation, a cyclopentanone ring in a half-chair conformation, and an α-methylene γ-lactone ring in an envelope conformation . As a naturally occurring compound from the sesquiterpenoid class, this compound is of interest for research in natural product chemistry, phytochemistry, and plant biology. Investigators may value it for studying the structure-activity relationships of pseudoguaianolides or as a standard for the identification and characterization of related metabolites in plant systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26836-43-1

Molecular Formula

C23H32O10

Molecular Weight

468.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1

InChI Key

GUDGKGBWXIZDPA-ZOWPBZTMSA-N

SMILES

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

Other CAS No.

26836-43-1

Synonyms

paucin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Subspecies

Genetic and Structural Differences

X. f. paucin vs. X. f. fastidiosa

The primary distinction lies in their genetic architecture:

Feature X. f. This compound (ST53) X. f. fastidiosa
MLST Polymorphism 0.1% (within subspecies) 2.2% divergence from This compound
pilU Allele Diversity Carries pilU#10-like alleles Typically has pilU#1–#5 alleles
Recombination Events Evidence of horizontal gene transfer (e.g., PD0411 strain) Limited recombination with This compound

The pilU locus, critical for twitching motility and virulence, illustrates key differences. For example, the X. f. fastidiosa strain PD0411 exhibits an atypical pilU allele (pilU#11), which clusters phylogenetically with X. f. This compound rather than its own subspecies. This suggests interspecies recombination, a rare phenomenon in Xylella evolution .

Functional Implications
  • Pathogenicity : X. f. fastidiosa is widely associated with Pierce’s disease in grapevines, while X. f. This compound’s pathogenicity profile is less defined. The pilU allele divergence may influence host specificity and virulence mechanisms.
  • Geographic Distribution: X. f. This compound has been detected in Central American regions, whereas X. f. fastidiosa is prevalent in North and South America .

Comparative Genomic Analysis

Whole-genome sequencing of X. f. This compound ST53 reveals conserved regions with other this compound strains but significant divergence in non-MLST loci when compared to X. f. fastidiosa. For example:

  • Recombination Tests : Modified statistical tests on the pilU#11 allele of PD0411 show strong evidence of recombination (p < 0.001), supporting gene flow between subspecies .
  • Evolutionary Divergence : Phylogenetic analyses place X. f. This compound and X. f. fastidiosa in distinct clades, reflecting their adaptation to different ecological niches.

Preparation Methods

Key Steps in Isolation

  • Plant Material Preparation :

    • Baileya pauciradiata (e.g., leaves, flowers) is dried and crushed.

  • Extraction :

    • Ethanol is typically used for initial extraction.

  • Purification :

    • Fractionation via vacuum liquid chromatography (VLC) or column chromatography.

    • Final purification by recrystallization or HPLC.

Parameter Details Reference
Extraction Solvent Ethanol
Purification Method VLC followed by recrystallization
Yield Not explicitly reported; estimated ~1–5%

Biosynthetic Pathways

Sesquiterpene lactones like this compound derive from germacradienes via enzymatic oxidation and cyclization.

Proposed Biosynthetic Steps

  • Farnesyl Pyrophosphate (FPP) Cyclization :

    • FPP cyclizes to form germacradiene (e.g., (+)-germacrene A).

  • Hydroxylation and Oxidation :

    • Cytochrome P450 hydroxylase converts germacradiene to germacrenecarboxylic acid .

  • Lactonization :

    • Hydroxylation at C6 or C8 positions followed by lactonization to form costunolide or inunolide intermediates.

  • Ring Contraction :

    • Further cyclizations (e.g., via epoxy intermediates) yield guaianolides or eudesmanolides .

Enzyme/Step Function Reference
Cytochrome P450 Hydroxylation of germacradiene
NADP⁺-Dependent Dehydrogenases Oxidation to carboxylic acid

Comparative Analysis of Sesquiterpene Lactone Syntheses

Compound Key Method Yield Reference
This compound Natural isolationLow
Costunolide Biosynthesis from FPPModerate
Taylorione Pauson–Khand reactionHigh

Q & A

Q. How can Paucin’s structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations). Use PCA (principal component analysis) to correlate structural descriptors (LogP, polar surface area) with bioactivity. Publish full synthetic protocols and raw spectral data in supplementary materials .

Key Considerations for Rigorous Research

  • Data Integrity : Archive raw datasets (e.g., NMR FID files, chromatograms) in FAIR-aligned repositories. Use electronic lab notebooks (ELNs) for version control .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and report negative results to avoid publication bias .
  • Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and declare conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paucin
Reactant of Route 2
Paucin

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